molecular formula C43H50F2N8O10 B12785632 Posaconazole-glucuronide CAS No. 697751-82-9

Posaconazole-glucuronide

Cat. No.: B12785632
CAS No.: 697751-82-9
M. Wt: 876.9 g/mol
InChI Key: RMRMLQCGGXZVLN-OPXQCEFMSA-N
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Description

Posaconazole (B62084) undergoes metabolism in the body primarily through a phase II biotransformation process known as glucuronidation. This process results in the formation of posaconazole-glucuronide conjugates, which are the major circulating metabolites of the parent drug. uni-muenchen.de Unlike the parent compound, these glucuronide metabolites are considered to be pharmacologically inactive. Their formation is a crucial step in the detoxification and elimination of posaconazole from the body. The primary enzyme responsible for this metabolic conversion is UDP-glucuronosyltransferase 1A4 (UGT1A4). researchgate.netnih.gov The presence of these metabolites is a significant consideration in the therapeutic drug monitoring of posaconazole, as they can interfere with analytical methods used to measure the concentration of the active drug. nih.govnih.gov

Properties

CAS No.

697751-82-9

Molecular Formula

C43H50F2N8O10

Molecular Weight

876.9 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[(2S,3S)-3-[4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-5-oxo-1,2,4-triazol-1-yl]pentan-2-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C43H50F2N8O10/c1-3-35(26(2)62-41-38(56)36(54)37(55)39(63-41)40(57)58)53-42(59)52(25-48-53)31-7-5-29(6-8-31)49-14-16-50(17-15-49)30-9-11-32(12-10-30)60-20-27-19-43(61-21-27,22-51-24-46-23-47-51)33-13-4-28(44)18-34(33)45/h4-13,18,23-27,35-39,41,54-56H,3,14-17,19-22H2,1-2H3,(H,57,58)/t26-,27+,35-,36-,37-,38+,39-,41+,43-/m0/s1

InChI Key

RMRMLQCGGXZVLN-OPXQCEFMSA-N

Isomeric SMILES

CC[C@@H]([C@H](C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OC[C@H]6C[C@](OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F

Canonical SMILES

CCC(C(C)OC1C(C(C(C(O1)C(=O)O)O)O)O)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCC6CC(OC6)(CN7C=NC=N7)C8=C(C=C(C=C8)F)F

Origin of Product

United States

Enzymatic Mechanisms and Isoform Specificity in Posaconazole Glucuronide Formation

Identification of Key UDP-Glucuronosyltransferase Isoforms

The formation of posaconazole-glucuronide is highly specific to a particular UGT isoform, which has been identified through systematic in vitro studies.

Research has conclusively identified UGT1A4 as the principal enzyme responsible for the glucuronidation of posaconazole (B62084). nih.govresearchgate.netcaymanchem.com In vitro screening of a panel of ten cDNA-expressed recombinant human UGT enzymes demonstrated that only UGT1A4 exhibited catalytic activity towards the formation of this compound. researchgate.net The major metabolite formed in human liver microsomes supplemented with the UGT cofactor uridine (B1682114) 5'-diphosphate-glucuronic acid was confirmed to be a glucuronide of posaconazole. researchgate.net

Further evidence supporting the central role of UGT1A4 comes from correlation studies. A strong positive correlation (r = 0.90) was observed between the rate of this compound formation and the rate of trifluoperazine (B1681574) glucuronidation, a reaction known to be specifically catalyzed by UGT1A4, across ten different human liver microsomal samples. researchgate.net Additionally, the formation of the glucuronide metabolite by both human liver microsomes and recombinant UGT1A4 was effectively inhibited by bilirubin (B190676), a known inhibitor of UGT1A4 activity. researchgate.net This isoform, primarily expressed in the liver, is a key determinant of posaconazole's metabolic clearance. nih.govfrontiersin.org

The interaction between posaconazole and the UGT1A4 enzyme follows established models of enzyme kinetics, allowing for a quantitative description of the metabolic process.

The glucuronidation of posaconazole by UGT1A4 conforms to Michaelis-Menten kinetics. This model describes the relationship between the substrate concentration and the rate of an enzyme-catalyzed reaction. The key parameters, the Michaelis constant (Km) and maximum velocity (Vmax), have been determined in in vitro systems.

Studies using recombinant UGT1A4 have reported a Km value of 15.9 µM for posaconazole. In incubations with pooled human liver microsomes (HLM), which contain a mixture of drug-metabolizing enzymes, the apparent Km value for posaconazole glucuronidation was determined to be 27.9 µM. The Km value represents the substrate concentration at which the reaction rate is half of Vmax, with a lower Km value indicating a higher affinity of the enzyme for the substrate.

Table 1: Michaelis-Menten Parameters for Posaconazole Glucuronidation
SystemKm (µM)Reference
Recombinant UGT1A415.9
Human Liver Microsomes (HLM)27.9

While UGT1A4 is the primary catalyst, the potential contribution of other UGT isoforms to posaconazole metabolism has been investigated. Studies evaluating a range of azole antifungals have shown that while isoforms like UGT1A3 and UGT2B7 are involved in the metabolism of other compounds, their role in posaconazole glucuronidation appears to be negligible. researchgate.net

For instance, UGT1A3 has been identified as being involved in the metabolism of several imidazole (B134444) antifungals, but not triazoles like posaconazole. researchgate.net Similarly, UGT2B7 is the main enzyme responsible for the O-glucuronidation of the triazole fluconazole (B54011), but it does not significantly metabolize other triazoles, including posaconazole. researchgate.net The high specificity of UGT1A4 for posaconazole underscores its singular importance in the drug's metabolic pathway. researchgate.net

Substrate Specificity and Selectivity of UGT1A4

UGT1A4 exhibits distinct specificity and selectivity for its substrates, which is evident when comparing the glucuronidation profiles of different azole antifungals.

The affinity of UGT1A4 for various azole antifungals differs significantly, as reflected by their kinetic parameters. Generally, UGT1A4 demonstrates a higher affinity (lower Km values) for imidazole antifungals compared to most triazole antifungals. researchgate.net

However, posaconazole and the related triazole itraconazole (B105839) are exceptions, exhibiting higher affinities for UGT1A4, more akin to imidazoles than to other triazoles like voriconazole (B182144) and fluconazole. The Km values for voriconazole and fluconazole are substantially higher, indicating a much lower affinity for the UGT enzymes responsible for their glucuronidation. For example, the Km of voriconazole for UGT1A4 is reported to be in the millimolar range (1667 µM), orders of magnitude higher than that of posaconazole (15.9 µM). This highlights the structural and physicochemical properties that make posaconazole a particularly good substrate for UGT1A4-mediated glucuronidation compared to other members of the triazole class.


Influence of Enzymatic Inhibition on this compound Formation

Given that the formation of this compound is catalyzed almost exclusively by a single enzyme, UGT1A4, the process is susceptible to inhibition by compounds that interfere with this enzyme's activity. nih.govevotec.com Such inhibition can lead to altered plasma concentrations of posaconazole, which may have clinical implications. The investigation of UGT1A4 inhibition is a key aspect of understanding potential drug-drug interactions.

In vitro experimental models are crucial for characterizing the inhibitory effects on this compound formation. These studies typically use human liver microsomes or recombinant UGT1A4 enzymes to assess the impact of potential inhibitors.

Bilirubin, an endogenous product of heme metabolism and a known substrate and inhibitor of UGT1A1, has also been identified as an inhibitor of UGT1A4. nih.govevotec.com Research has confirmed that bilirubin inhibits the formation of this compound in both human liver microsomes and in assays using recombinant UGT1A4. nih.govresearchgate.netresearchgate.net This inhibitory effect demonstrates a direct interaction between bilirubin and the UGT1A4 enzyme, competing with or otherwise hindering the glucuronidation of posaconazole. While the qualitative inhibitory effect is well-documented, specific quantitative data such as the half-maximal inhibitory concentration (IC50) of bilirubin on posaconazole glucuronidation are not extensively reported in the primary literature.

Other compounds have also been identified as inhibitors of UGT1A4 in in vitro systems, providing a broader context for potential interactions. For instance, the green tea catechin (B1668976) epigallocatechin gallate (EGCG) was shown to inhibit UGT1A4 activity, with an IC50 value of 33.8 µg/ml using trifluoperazine as the substrate. nih.gov

The table below summarizes key findings from in vitro studies on the inhibition of UGT1A4-mediated glucuronidation.

Table 1: In Vitro Inhibition of UGT1A4-Mediated Glucuronidation

Inhibitor In Vitro System Substrate Finding Citation
Bilirubin Human Liver Microsomes Posaconazole Inhibition of this compound formation observed. nih.govresearchgate.net
Bilirubin Recombinant Human UGT1A4 Posaconazole Inhibition of this compound formation observed. nih.govresearchgate.net
Epigallocatechin gallate (EGCG) Human Liver Microsomes Trifluoperazine IC50 = 33.8 ± 3.1 μg/ml nih.gov
Diclofenac Human UGT Supersomes™ Trifluoperazine Used as a positive control inhibitor, demonstrating effective inhibition. evotec.com

These findings underscore the importance of UGT1A4 in the metabolism of posaconazole and highlight that its activity can be modulated by known inhibitors like bilirubin. nih.govresearchgate.net

Genetic and Polymorphic Influences on Posaconazole Glucuronidation

UGT1A4 Genetic Polymorphisms and Their Impact on Metabolic Activity

Genetic variability in the UGT1A4 enzyme is a key determinant of its metabolic capacity. researchgate.net Several single nucleotide polymorphisms (SNPs) in the UGT1A4 gene have been identified, with some leading to altered enzyme function. dergipark.org.tr Among these, the UGT1A4*3 allele has been the subject of considerable research due to its association with increased glucuronidation activity for a variety of substrates, including posaconazole (B62084). nih.govresearchgate.nethyphadiscovery.com

The UGT1A43 allele is characterized by a T-to-G transversion at nucleotide 142 in exon 1 (c.142T>G), which results in an amino acid substitution from leucine (B10760876) to valine at codon 48 (L48V). nih.govdergipark.org.tr This L48V polymorphism is associated with enhanced metabolic activity. nih.govresearchgate.net In vitro studies have demonstrated that the UGT1A43 variant exhibits higher glucuronidation activity compared to the wild-type enzyme (UGT1A4*1). researchgate.netdergipark.org.tr

In vitro experiments using recombinant human UGT enzymes have been instrumental in pinpointing UGT1A4 as the principal catalyst for posaconazole glucuronidation. researchgate.netcancer.gov Screening of various cDNA-expressed UGT enzymes revealed that only UGT1A4 showed significant catalytic activity in forming posaconazole-glucuronide. cancer.gov

The functional consequence of the UGT1A43 (L48V) polymorphism has been quantified in vitro. Studies have shown that this variant is associated with significantly increased glucuronidation rates for several UGT1A4 substrates. researchgate.net For instance, some research suggests the UGT1A43 variant has approximately double the glucuronidation activity compared to the wild-type in vitro. dergipark.org.tr A high correlation (r = 0.90) has been observed between the rate of this compound formation in human liver microsomes and the glucuronidation of trifluoperazine (B1681574), a reaction known to be catalyzed by UGT1A4. researchgate.netcancer.gov This strong correlation further supports the dominant role of UGT1A4 in posaconazole's metabolic pathway.

Table 1: In Vitro Activity of UGT1A4 Variants

This table summarizes findings on the relative glucuronidation activity of the UGT1A43 variant compared to the wild-type enzyme from in vitro studies.*

Genetic VariantPolymorphismSubstrate(s)Observed Effect on In Vitro ActivityCitation
UGT1A41 Wild-TypePosaconazole, Trifluoperazine, OlanzapineBaseline glucuronidation activity researchgate.netcancer.govresearchgate.net
UGT1A43 L48V (c.142T>G)Olanzapine, General Substrates1.3-fold to 2-fold higher glucuronidation rate compared to wild-type dergipark.org.trresearchgate.net
UGT1A4*3 L48V (c.142T>G)PosaconazoleAssociated with higher glucuronidation activity and lower plasma concentrations in clinical settings nih.govresearchgate.net

Theoretical Consequences of Genetic Variability on Posaconazole Disposition

The genetic variability in UGT1A4 activity has direct theoretical and observable consequences on the disposition of posaconazole in the body. The rate at which posaconazole is metabolized to this compound can alter the pharmacokinetic profile of the drug, influencing both its efficacy and systemic exposure.

A direct consequence of the enhanced catalytic activity of the UGT1A4*3 allele is an alteration in the balance between the parent drug and its metabolite. In individuals carrying this allele, the faster conversion of posaconazole to this compound is expected to lead to a higher metabolite-to-parent drug ratio in plasma.

This hypothesis has been investigated in clinical studies, which serve as in vivo models for understanding these genetic effects. A study involving patients with acute myeloid leukemia receiving posaconazole delayed-release tablets found that those with the UGT1A4*3 haplotype tended to have higher metabolite-to-parent drug ratios compared to noncarriers (P = 0.069). researchgate.netresearcher.lifenih.gov This finding suggests that for a given concentration of the parent drug, carriers of the *3 allele have a proportionally higher concentration of the this compound metabolite, reflecting the increased metabolic clearance. nih.govresearchgate.net

Table 2: Impact of UGT1A4*3 Haplotype on Posaconazole Disposition

This table presents clinical findings on the effect of the UGT1A43 genotype on posaconazole's pharmacokinetic parameters.*

Genotype GroupMeasured ParameterFindingSignificance (P-value)Citation
UGT1A43 Carriers Metabolite-to-Parent Drug RatioTended to be higher than in noncarriers0.069 researcher.lifenih.gov
UGT1A43 Carriers Risk of Suboptimal Posaconazole ConcentrationsSignificantly increased risk0.031 researcher.lifenih.gov

Pharmacokinetic and Dispositional Aspects of Posaconazole Glucuronide

Chromatographic Techniques (e.g., HPLC, LC-MS)

The quantification of posaconazole (B62084) in biological matrices, primarily for therapeutic drug monitoring (TDM), is commonly performed using high-performance liquid chromatography (HPLC) coupled with fluorescence detection or, more frequently, tandem mass spectrometry (LC-MS/MS). nih.govuni-muenchen.de Ultra-performance liquid chromatography (UPLC-MS/MS) methods have also been developed to provide faster and more sensitive analysis. nih.govuni-muenchen.de

A significant analytical challenge in these assays is the potential for interference from posaconazole-glucuronide. nih.gov The glucuronide metabolite is known to be labile and can undergo in-source fragmentation during the electrospray ionization process of the mass spectrometer. nih.gov This breakdown can regenerate the parent posaconazole molecule, leading to a falsely elevated measurement if the metabolite is not chromatographically separated from the parent drug. nih.govuni-muenchen.de Therefore, robust chromatographic separation or optimization of mass spectrometry conditions to minimize in-source decay is critical for accurate quantification. nih.gov

Sample Preparation Techniques

Effective sample preparation is crucial for the reliable analysis of posaconazole and its glucuronide metabolite. The most common technique for plasma or serum samples involves protein precipitation, typically using a solvent such as acetonitrile, to remove large proteins that can interfere with the analysis. uni-muenchen.deomicsonline.org For enhanced cleanliness and sensitivity, this step can be followed by on-line solid-phase extraction (SPE), which further purifies the sample before it enters the chromatographic system. uni-muenchen.de When analyzing tissue samples, an initial homogenization step is required to break down the tissue and release the analyte before proceeding with protein precipitation and extraction. omicsonline.org

Advanced Analytical Methodologies for Posaconazole Glucuronide Detection and Quantification

Biomarker for Therapeutic Drug Monitoring (TDM)

Therapeutic drug monitoring of posaconazole (B62084) is recommended due to its variable absorption and potential for drug interactions. nih.govuni-muenchen.de The presence of posaconazole-glucuronide can interfere with certain analytical methods used for TDM if not properly separated or accounted for, potentially leading to inaccurate measurements of the active parent drug concentration. nih.gov Therefore, the development of robust analytical methods that can differentiate between posaconazole and its glucuronide metabolites is essential for accurate TDM and ensuring therapeutic efficacy. nih.govuni-muenchen.de

Theoretical and Mechanistic Implications of Posaconazole Glucuronide Formation

Role of Glucuronidation in Posaconazole (B62084) Clearance Mechanisms

Glucuronidation represents the principal metabolic route for posaconazole, a process primarily mediated by the phase II enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). nih.govnih.govresearchgate.netnih.gov Unlike many other azole antifungals, posaconazole does not undergo significant oxidative metabolism via the cytochrome P450 (CYP450) enzyme system. drugbank.comnih.gov This reliance on glucuronidation as the main pathway for biotransformation is a key characteristic of its disposition.

Following administration, a significant portion of posaconazole is eliminated unchanged in the feces. researchgate.netfda.gov However, the fraction that is metabolized is converted into glucuronide conjugates. drugbank.comnih.gov These metabolites, primarily monoglucuronides and a diglucuronide of posaconazole, are then excreted in the urine and feces, accounting for approximately 17% of an administered radiolabeled dose. drugbank.comfda.govnih.gov The formation of these water-soluble glucuronide conjugates facilitates their elimination from the body. It is important to note that these glucuronide metabolites are considered to have little to no antifungal activity. nih.gov

Potential for Metabolite-Mediated Drug-Drug Interactions (Theoretical)

The formation of posaconazole-glucuronide introduces theoretical possibilities for drug-drug interactions (DDIs) mediated by the metabolite itself. These interactions could theoretically occur at the level of the metabolizing enzymes or drug transporters.

Competition for UGT Enzymes

Given that UGT1A4 is the primary enzyme responsible for posaconazole glucuronidation, there is a theoretical potential for competition with other drugs that are also substrates of this enzyme. nih.govresearchgate.netnih.gov Co-administration of a drug that is also metabolized by UGT1A4 could, in theory, lead to competitive inhibition, potentially altering the plasma concentrations of either posaconazole or the co-administered drug.

Furthermore, drugs that are inducers or inhibitors of UGT enzymes can affect posaconazole plasma concentrations. nih.govdovepress.com For instance, known UGT inducers like phenytoin (B1677684) and rifampin have been shown to significantly decrease posaconazole exposure, likely by increasing its metabolism via UGT1A4. dovepress.comasm.orgdermnetnz.orgchemicalbook.com Conversely, inhibitors of UGT1A4 could theoretically increase posaconazole concentrations. For example, in vitro studies have shown that bilirubin (B190676), a known inhibitor of UGT1A4, can inhibit the formation of this compound. nih.gov

Modulation of Transporter Activity by Glucuronide Conjugates

Posaconazole itself is a substrate and inhibitor of the P-glycoprotein (P-gp) efflux transporter. oup.commedicalletter.org While the direct impact of this compound on transporter activity is not extensively characterized, glucuronide conjugates of other drugs are known to be substrates for various efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs). frontiersin.org Specifically, MRP2 and MRP3 are significant transporters of drug glucuronides. frontiersin.org

Theoretically, this compound could be a substrate for these transporters, and its efflux from hepatocytes into bile or back into sinusoidal blood could be an important step in its elimination. If this compound were to inhibit or be transported by the same transporters as other co-administered drugs or their metabolites, there would be a potential for DDIs. However, distinguishing the inhibitory effects of the glucuronide conjugate from the parent drug in a clinical setting is challenging. frontiersin.org

Impact of this compound on Parent Drug Bioavailability and Exposure (Mechanistic View)

Upon oral administration, posaconazole that is absorbed from the gastrointestinal tract is subject to metabolism by UGT1A4 in the intestinal wall and subsequently in the liver before it reaches systemic circulation. This pre-systemic metabolism to this compound reduces the amount of active parent drug that becomes available to the body, thereby impacting its oral bioavailability.

Genetic polymorphisms in the UGT1A4 gene can also significantly impact posaconazole exposure. For instance, the UGT1A4*3 polymorphism has been associated with lower plasma concentrations of posaconazole, suggesting that individuals with this genetic variant may have an increased rate of glucuronidation, leading to lower bioavailability of the parent drug. nih.govnih.gov

Significance in Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling

The integration of metabolite data, such as that for this compound, is crucial for the development of robust and predictive preclinical pharmacokinetic/pharmacodynamic (PK/PD) models. These models are essential tools for understanding the relationship between drug exposure and its therapeutic effect.

Integration of Metabolite Data into Predictive Models

This is particularly important when trying to understand the variability in posaconazole exposure observed among patients. uni-muenchen.de Factors influencing the rate of glucuronidation, such as genetic polymorphisms in UGT1A4 or co-administration of UGT inducers or inhibitors, can be incorporated as covariates in population PK models to explain this variability. dovepress.com

Considerations for Unbound Concentrations and PK/PD Targets in Non-Human Systems

The formation of this compound, an inactive metabolite, is a key component of posaconazole's disposition, but the primary focus for assessing antifungal activity in non-human systems remains the concentration of the active parent compound, posaconazole. nih.govresearchgate.net The relationship between drug exposure and antifungal effect is defined by pharmacokinetic/pharmacodynamic (PK/PD) indices. For triazoles like posaconazole, these indices are typically established in preclinical non-human models and are crucial for predicting efficacy. nih.govoatext.com These studies almost exclusively measure the parent drug, as the glucuronide conjugates are considered to have no antifungal activity. researchgate.net

A fundamental principle in pharmacology is that only the unbound fraction of a drug is available to exert a therapeutic effect. nih.govnih.gov Posaconazole is highly protein-bound in plasma (>98%), predominantly to albumin. drugbank.comresearchgate.netmdpi.comasm.org This high degree of binding means that the unbound, pharmacologically active concentration is a very small fraction of the total measured concentration. Consequently, understanding the relationship between unbound posaconazole concentrations and PK/PD targets derived from non-human models is critical.

Preclinical research, primarily in neutropenic murine and rabbit models of invasive aspergillosis, has been instrumental in defining the PK/PD targets for posaconazole's efficacy. nih.govresearchgate.net These studies have identified that the ratio of the area under the concentration-time curve to the minimum inhibitory concentration (AUC/MIC) is the PK/PD index most predictive of efficacy against yeasts. nih.gov For molds like Aspergillus, both the AUC/MIC ratio and the duration of time the concentration remains above the MIC (T>MIC) have been identified as important indices. nih.gov Initial studies with triazoles suggested a free-drug AUC/MIC of 25–50 as a target for efficacy against Candida species in animal models. oatext.com

However, a significant paradox emerges when applying these non-human-derived targets. The unbound posaconazole concentrations achieved in clinical practice are often substantially lower than the levels that animal models suggest are necessary for efficacy, yet the drug demonstrates high clinical success rates. nih.govmdpi.com For instance, even when total plasma concentrations are within the therapeutic range, the calculated unbound concentration may fall below the MIC for many fungal pathogens. mdpi.com This discrepancy challenges the conventional understanding that only the unbound drug in plasma is active.

In non-human species used for preclinical assessment, such as dogs, posaconazole is also primarily metabolized through the formation of glucuronide conjugates. dvm360.com Pharmacokinetic studies in dogs have shown dose-related increases in exposure (Cmax and AUC), providing data on the disposition of the parent drug. mdpi.com While these animal models are essential for establishing fundamental PK/PD relationships, the complex interplay between high protein binding and observed efficacy highlights the need for careful interpretation when extrapolating these findings. nih.gov The inactive nature of this compound means it is not factored into PK/PD target calculations, which are based entirely on the exposure to the active, parent posaconazole. researchgate.netmdpi.com

The following table summarizes key PK/PD findings for posaconazole from non-human systems.

Table 1: Summary of Posaconazole PK/PD Findings in Non-Human Systems

Model System Infection Model Key PK/PD Index Finding Reference
Murine & Rabbit Pulmonary Aspergillosis Dose/Concentration Prophylactic posaconazole showed a dose- and concentration-dependent response, reducing lung infarct scores and weights. nih.govresearchgate.net
General (Yeasts) In vitro & Animal Models AUC/MIC The AUC/MIC ratio is the most predictive index of efficacy for yeasts. nih.gov
General (Molds) In vitro & Animal Models T>MIC and AUC/MIC Both T>MIC and AUC/MIC are important predictive indices for efficacy against molds. nih.gov

Table 2: Compound Names Mentioned in the Article

Compound Name
Albumin
Posaconazole

Future Directions in Posaconazole Glucuronide Research

Elucidation of Further Glucuronidation Sites

While the principal glucuronidation pathway for posaconazole (B62084) is known, the potential for other, less prominent sites of glucuronidation on the molecule remains an area for exploration. The posaconazole molecule presents multiple potential nucleophilic sites where glucuronic acid could be attached. Late-stage chemical glucuronidation experiments have already demonstrated the formation of two major glucuronides, an O-glucuronide and an N-glucuronide, along with a minor glucuronide. hyphadiscovery.com One of these, a glucuronide of unknown structure designated M8, is a major circulating metabolite, while another minor metabolite, M9, involves the attachment of the sugar to the 4″ position of the triazole ring. hyphadiscovery.com A diglucuronide, M5, has also been identified. hyphadiscovery.com

Future research will likely focus on definitively identifying the structures of all posaconazole-glucuronide metabolites, including minor ones, and determining which specific UGT isoforms are responsible for their formation. This could involve the use of advanced analytical techniques to isolate and characterize these metabolites from biological samples.

Advanced Computational Modeling of UGT1A4-Substrate Interactions

Understanding the precise interaction between posaconazole and the UGT1A4 enzyme at a molecular level is crucial for predicting metabolic outcomes. Advanced computational modeling techniques, such as molecular dynamics (MD) simulations and quantum mechanical (QM) calculations, are becoming increasingly powerful tools for this purpose. bbejournal.com These models can help to:

Predict the binding affinity of posaconazole to the UGT1A4 active site. bbejournal.com

Elucidate the catalytic mechanism of the glucuronidation reaction.

Investigate how genetic variations (polymorphisms) in the UGT1A4 enzyme affect substrate binding and catalytic efficiency. maayanlab.cloud

The UGT1A4 protein is known to be primarily expressed in the liver and has catalytic activities for various drugs. nih.gov The UGT1A isoforms are encoded by a gene locus that includes unique first exons corresponding to the substrate-binding domain, which provides differential substrate specificity. nih.gov Computational analysis has been used to study the impact of variations in the UGT1A4 promoter region on transcription factor binding sites. nih.gov

By creating detailed 3D models of the UGT1A4-posaconazole complex, researchers can gain insights that are difficult to obtain through experimental methods alone. This knowledge can aid in the development of new drugs with improved metabolic profiles.

Development of Novel Analytical Approaches for Complex Metabolite Profiling

The comprehensive analysis of all metabolites in a biological system, known as metabolomics, requires sophisticated analytical techniques. chromatographyonline.com For this compound and other metabolites, the development of novel analytical approaches is essential for a complete understanding of their in vivo behavior.

Current gold-standard methods include liquid chromatography-mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), which offers high sensitivity and specificity for identifying and quantifying drug metabolites in complex biological matrices. alwsci.comlongdom.orgresearchgate.net High-resolution mass spectrometry (HRMS) is also crucial for identifying unknown or unexpected metabolites. alwsci.com

Future advancements may include:

Multidimensional Liquid Chromatography (LCxLC): This technique enhances separation power, which is particularly useful for untargeted metabolomics where hundreds of compounds are analyzed simultaneously. chromatographyonline.com

Ion-Mobility Mass Spectrometry (IM-MS): This can help to discriminate between closely related compounds like isomers. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: While less sensitive than MS, NMR provides detailed structural information and is non-destructive. alwsci.com

These advanced methods will enable more comprehensive and accurate profiling of posaconazole metabolites, even at very low concentrations. alwsci.com

Exploration of Inter-Individual Variability in Glucuronidation Beyond Known Polymorphisms

Significant inter-individual variability exists in the plasma concentrations of posaconazole, which cannot be fully explained by known genetic polymorphisms in the UGT1A4 gene. nih.govoup.com While variants like UGT1A4*3 have been associated with lower posaconazole concentrations due to increased glucuronidation, other factors are clearly at play. nih.govnih.gov

Future research will need to investigate a broader range of factors that could contribute to this variability, including:

Epigenetic modifications: Changes in DNA methylation or histone modification that can alter UGT1A4 gene expression.

Non-genetic host factors: Age, sex, liver function, and co-administered drugs can all influence drug metabolism. nih.govijpcbs.comnih.gov For instance, the expression of UGTs is limited in newborns. nih.gov

The gut microbiome: The metabolic activities of gut bacteria could potentially influence posaconazole absorption and metabolism.

Rare genetic variants: The contribution of less common genetic variations in UGT1A4 or other related genes needs to be assessed.

A deeper understanding of these factors will be critical for personalizing posaconazole therapy and ensuring optimal drug exposure for all patients.

Mechanistic Studies on Metabolite Stability and Reactivity in Biological Systems

Glucuronide metabolites are generally considered to be chemically stable and pharmacologically inactive. scispace.com However, some acyl glucuronides have been shown to be reactive electrophiles capable of covalent binding to proteins and other macromolecules. nih.govuq.edu.auresearchgate.net While posaconazole forms ether glucuronides, which are typically more stable, a thorough investigation of their stability and potential reactivity is warranted.

Mechanistic studies will be important to:

Determine the chemical stability of this compound under various physiological conditions.

Investigate the potential for deconjugation back to the active parent compound, posaconazole. scispace.com

Assess any potential for covalent binding to biological macromolecules, although this is considered less likely for ether glucuronides.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying posaconazole-glucuronide in pharmacokinetic studies?

  • Methodology : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with a cone voltage optimized to minimize in-source fragmentation of glucuronide metabolites. This prevents interference from labile conjugates like this compound during therapeutic drug monitoring (TDM). Calibration curves should include patient-derived matrices to account for metabolite variability .
  • Validation Steps :

  • Compare results with fluorescence detection HPLC to confirm specificity.
  • Test spiked calibrators vs. clinical samples to identify glucuronide interference.
  • Use precursor/product ion scans to confirm metabolite identity.

Q. How does this compound formation impact posaconazole bioavailability in vivo?

  • Experimental Design : Conduct phase I/II metabolism studies using hepatocyte models or microsomal assays to quantify glucuronidation rates. Measure urinary excretion of this compound in clinical cohorts to correlate with systemic exposure. Include CYP3A4 and UGT1A4 inhibitors to assess metabolic pathways .
  • Key Variables :

  • pH-dependent solubility of this compound.
  • Genetic polymorphisms in UGT enzymes affecting glucuronidation efficiency.

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound pharmacokinetic data caused by analytical interferences?

  • Data Contradiction Analysis :

  • Root Cause : In-source fragmentation during LC-MS/MS generates false-positive posaconazole signals from glucuronide metabolites.
  • Solution : Adjust chromatographic conditions (e.g., gradient elution) to separate posaconazole from its glucuronide. Validate with stable isotope-labeled internal standards .
    • Table: Comparative Performance of Analytical Methods
MethodRun Time (min)Glucuronide Interference?Concordance with HPLC
UPLC-MS/MS (optimized)<3No98%
Standard LC-MS/MS8Yes72%
Fluorescence HPLC15N/A100%
Source: Adapted from Krüger et al. (2010)

Q. What experimental strategies differentiate this compound’s receptor binding profile from the parent drug?

  • Approach : Use radioligand displacement assays with µ-opioid and κ-opioid receptors (based on structural analogs like morphine-6-glucuronide). Compare binding affinities (Ki values) and functional efficacy (e.g., cAMP inhibition) .
  • Critical Considerations :

  • Test glucuronide stability in assay buffers to avoid hydrolysis.
  • Include controls for nonspecific binding due to glucuronide’s polar structure.

Q. How do ADME differences between posaconazole and its glucuronide inform dosing regimens for immunocompromised patients?

  • Pharmacokinetic Modeling : Develop a compartmental model integrating:

  • Absorption : pH-dependent solubility of posaconazole vs. passive diffusion of glucuronide.
  • Distribution : Plasma protein binding differences (e.g., albumin affinity).
  • Elimination : Renal clearance of glucuronide vs. hepatic clearance of parent drug .
    • Data Gaps :
  • Limited human data on glucuronide penetration into target tissues (e.g., brain, lungs).

Methodological Frameworks

Q. What PICOT criteria are relevant for clinical studies on this compound drug-drug interactions?

  • PICOT Template :

  • P : Immunocompromised patients receiving posaconazole prophylaxis.
  • I : Coadministration with UGT/CYP inducers (e.g., rifampin).
  • C : Posaconazole monotherapy.
  • O : Change in this compound plasma AUC0-24.
  • T : 14-day observation period.
    • Rationale : Aligns with FDA guidance for antifungal TDM and avoids confounding from long-term variability .

Q. How can researchers apply the FINER criteria to evaluate this compound hypotheses?

  • FINER Assessment :

  • Feasible : Access to LC-MS/MS infrastructure and clinical samples.
  • Interesting : Mechanistic insights into glucuronide-mediated toxicity.
  • Novel : First-in-class data on this compound’s immunomodulatory effects.
  • Ethical : Protocols approved for vulnerable populations (e.g., hematology patients).
  • Relevant : Addresses TDM guidelines for invasive fungal infections .

Data Presentation Standards

Q. What are the best practices for reporting this compound data in manuscripts?

  • Tables : Include retention times, mass transitions, and CV% for inter-day precision. Use footnotes to explain glucuronide stability issues .
  • Figures : Chromatograms showing baseline separation of posaconazole and glucuronide. Annotate in-source fragmentation patterns in MS/MS spectra .

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